molecular formula C32H52N6O8S B13861633 (2,5-dioxopyrrolidin-1-yl) 6-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoylamino]hexanoate

(2,5-dioxopyrrolidin-1-yl) 6-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoylamino]hexanoate

Cat. No.: B13861633
M. Wt: 680.9 g/mol
InChI Key: UIHQNXWSOQGALQ-MKGJDZFWSA-N
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Description

N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide is a chemical compound known for its ability to react specifically and quickly with thiols to form mixed disulfides . It is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine, due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide involves the reaction of biotin with caproylaminocaproylaminocaproyl and N-hydroxysuccinimide. The reaction typically occurs under mild conditions, often in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and at a controlled temperature to ensure the stability of the compound .

Industrial Production Methods

In industrial settings, the production of N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide primarily undergoes substitution reactions, particularly with thiol groups. This reaction leads to the formation of mixed disulfides, which are crucial in various biochemical applications .

Common Reagents and Conditions

The common reagents used in reactions involving N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide include thiols and primary amines. The reactions are typically carried out in aqueous or organic solvents under mild conditions to prevent the degradation of the compound .

Major Products Formed

The major products formed from the reactions of N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide are mixed disulfides and amide derivatives. These products are often used in further biochemical and analytical applications .

Mechanism of Action

N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide exerts its effects through the formation of covalent bonds with thiol groups in proteins and peptides. This reaction leads to the formation of stable mixed disulfides, which can be used to label or modify biomolecules. The molecular targets of this compound include various proteins and peptides with accessible thiol groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide is unique due to its specific reactivity with thiol groups and its ability to form stable mixed disulfides. This property makes it particularly valuable in applications requiring the selective labeling or modification of biomolecules .

Properties

Molecular Formula

C32H52N6O8S

Molecular Weight

680.9 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoylamino]hexanoate

InChI

InChI=1S/C32H52N6O8S/c39-25(13-5-2-10-20-35-27(41)15-8-7-12-24-31-23(22-47-24)36-32(45)37-31)33-19-9-1-4-14-26(40)34-21-11-3-6-16-30(44)46-38-28(42)17-18-29(38)43/h23-24,31H,1-22H2,(H,33,39)(H,34,40)(H,35,41)(H2,36,37,45)/t23-,24-,31-/m0/s1

InChI Key

UIHQNXWSOQGALQ-MKGJDZFWSA-N

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3

Origin of Product

United States

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